molecular formula C13H16N2O2 B8307396 [5-(piperazin-1-yl)-1-benzofuran-2-yl]methanol

[5-(piperazin-1-yl)-1-benzofuran-2-yl]methanol

Cat. No.: B8307396
M. Wt: 232.28 g/mol
InChI Key: HQVNLCGWZRUFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(piperazin-1-yl)-1-benzofuran-2-yl]methanol is a chemical compound that features a benzofuran ring substituted with a hydroxymethyl group at the 2-position and a piperazine ring at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(piperazin-1-yl)-1-benzofuran-2-yl]methanol typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzofuran derivative reacts with piperazine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-(piperazin-1-yl)-1-benzofuran-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, such as reducing the benzofuran ring to a dihydrobenzofuran.

    Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of N-substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: 1-(2-Carboxybenzofuran-5-yl)piperazine.

    Reduction: 1-(2-Hydroxymethyldihydrobenzofuran-5-yl)piperazine.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

[5-(piperazin-1-yl)-1-benzofuran-2-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [5-(piperazin-1-yl)-1-benzofuran-2-yl]methanol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxymethylbenzofuran-5-yl)piperidine: Similar structure but with a piperidine ring instead of piperazine.

    1-(2-Hydroxymethylbenzofuran-5-yl)morpholine: Contains a morpholine ring instead of piperazine.

    1-(2-Hydroxymethylbenzofuran-5-yl)pyrrolidine: Features a pyrrolidine ring instead of piperazine.

Uniqueness

[5-(piperazin-1-yl)-1-benzofuran-2-yl]methanol is unique due to the presence of both the benzofuran and piperazine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

(5-piperazin-1-yl-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C13H16N2O2/c16-9-12-8-10-7-11(1-2-13(10)17-12)15-5-3-14-4-6-15/h1-2,7-8,14,16H,3-6,9H2

InChI Key

HQVNLCGWZRUFOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)CO

Origin of Product

United States

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